Pyrazino[2,3-f][1,10]phenanthroline-2,3-dicarbonitrile
Description
IUPAC Nomenclature and Systematic Identification
Pyrazino[2,3-f]phenanthroline-2,3-dicarbonitrile represents a systematically named heterocyclic compound with well-established chemical identifiers. The IUPAC nomenclature reflects the complex fused ring system incorporating both pyrazino and phenanthroline structural motifs. The compound is officially registered under CAS number 215611-93-1 and maintains the molecular formula C16H6N6 with a molecular weight of 282.26 grams per mole.
The systematic identification encompasses several recognized synonyms that reflect different aspects of its structural characteristics. Alternative nomenclature includes 1,4,8,9-tetraazatriphenylene-2,3-dicarbonitrile, which emphasizes the tetraheterocyclic nature of the aromatic core. Additional designations such as 2,3-dicyanodipyrido[3,2-f:2',3'-h]quinoxaline highlight the dicyano substitution pattern and the dipyridoquinoxaline framework.
The compound's chemical identity is further established through standardized molecular descriptors. The InChI identifier reads InChI=1S/C16H6N6/c17-7-11-12(8-18)22-16-10-4-2-6-20-14(10)13-9(15(16)21-11)3-1-5-19-13/h1-6H, providing a complete algorithmic representation of its molecular connectivity. The corresponding InChI Key LYKXFSYCKWNWEZ-UHFFFAOYSA-N serves as a unique molecular fingerprint for database searches and chemical informatics applications.
Chemical database entries consistently report the compound under various identifier systems including the MDL number MFCD12022437 and DSSTox Substance ID DTXSID20474668. These systematic identifiers ensure unambiguous chemical communication across different research platforms and regulatory databases.
Molecular Geometry and Bonding Analysis
The molecular geometry of pyrazino[2,3-f]phenanthroline-2,3-dicarbonitrile exhibits remarkable planarity due to its extensive conjugated aromatic system. Crystallographic analysis reveals that the 18-membered delocalized π-electron system, excluding the two cyano substituents, maintains essential planarity with individual atomic deviations from the mean molecular plane not exceeding ±0.07 Å. The root mean square deviation of fitted atoms measures only 0.040 Å, indicating exceptional structural rigidity.
The cyano groups demonstrate slight angular deviation from the principal molecular plane, a geometric feature that influences both intermolecular interactions and electronic properties. This minor non-planarity of the dicarbonitrile substituents creates opportunities for specific intermolecular contacts while preserving the overall aromatic character of the core structure.
Detailed bonding analysis from computational studies on related iridium complexes incorporating this ligand reveals significant insights into the electronic structure. Bond length measurements in coordination environments show the pyrazino nitrogen atoms maintaining typical coordination distances, with metal-nitrogen bonds ranging from 2.042 to 2.088 Å depending on the electronic state and coordination environment. The ligand framework demonstrates remarkable stability across different oxidation states, with only minor bond length variations observed between ground state and excited state configurations.
| Bond Type | Distance Range (Å) | Angular Range (°) |
|---|---|---|
| Aromatic C-C | 1.38-1.42 | - |
| Aromatic C-N | 1.33-1.36 | - |
| C≡N (cyano) | 1.15-1.17 | 175-180 |
| Inter-ring C-C | 1.45-1.48 | - |
The electronic distribution analysis indicates that the cyano substituents significantly modify the electron density distribution compared to the unsubstituted parent compound. Fragment orbital analysis demonstrates that the dicarbonitrile groups serve as strong electron-withdrawing moieties, with LUMO orbital composition showing 91-96% localization on these functional groups across various derivatives.
Crystallographic Studies and Polymorphic Forms
Crystallographic investigations have revealed the existence of distinct polymorphic forms of pyrazino[2,3-f]phenanthroline-2,3-dicarbonitrile, each exhibiting unique packing arrangements and intermolecular interactions. The most recently characterized polymorph crystallizes in the orthorhombic space group Pnma with lattice parameters a = 14.1055(13) Å, b = 16.3331(14) Å, and c = 5.2694(4) Å. This orthorhombic form represents a significant structural deviation from previously reported monoclinic polymorphs.
The orthorhombic polymorph demonstrates crystallographic mirror symmetry, with the molecule positioned on a special crystallographic position. This symmetry relationship contrasts markedly with earlier structural reports describing two independent molecules per asymmetric unit in alternative crystal forms. The unit cell volume measures 1214.00(18) ų with Z = 4, indicating four formula units per unit cell.
| Crystal Parameter | Orthorhombic Form | Measurement Conditions |
|---|---|---|
| Space Group | Pnma | Room temperature |
| a (Å) | 14.1055(13) | Mo Kα radiation |
| b (Å) | 16.3331(14) | λ = 0.71073 Å |
| c (Å) | 5.2694(4) | T = 293 K |
| Volume (ų) | 1214.00(18) | - |
| Z | 4 | - |
| Density (g/cm³) | 1.544 | Calculated |
Intermolecular packing analysis reveals sophisticated supramolecular organization dominated by π-π stacking interactions. In solvated crystal forms, molecules arrange in columnar structures with remarkable interplanar distances of 3.27 and 3.40 Å, indicating strong aromatic stacking interactions. The stacking pattern exhibits alternating molecular orientations, with cyano dipoles of adjacent overlapping units aligned in antiparallel configurations to minimize electrostatic repulsion.
The crystal packing demonstrates two distinct modes of intermolecular overlap along the stacking direction. Molecules paired around inversion centers show extensive overlap with interplanar separations of 3.269(3) Å, while those related by alternative symmetry operations exhibit more limited overlap through their phenanthroline fragments with distances of 3.397(3) Å. These structural features indicate that π-π stacking serves as the primary structure-directing interaction in these crystalline forms.
Refinement statistics for the orthorhombic polymorph indicate high-quality structural determination with R[F² > 2σ(F²)] = 0.041 and weighted residual factors wR(F²) = 0.119. The goodness-of-fit parameter S = 1.06 confirms the reliability of the structural model.
Comparative Analysis with Related Pyrazino-Phenanthroline Derivatives
Structural comparison between pyrazino[2,3-f]phenanthroline-2,3-dicarbonitrile and its parent compound pyrazino[2,3-f]phenanthroline reveals significant geometric and electronic modifications introduced by the dicarbonitrile substitution. The parent compound, with molecular formula C14H8N4 and molecular weight 232.24 g/mol, lacks the electron-withdrawing cyano groups that fundamentally alter the electronic properties of the dicarbonitrile derivative.
The addition of two cyano substituents increases the molecular weight by 50.02 g/mol while introducing powerful electron-withdrawing effects that substantially modify the electronic distribution. This substitution pattern creates a pronounced electron deficiency in the pyrazino ring system, making the dicarbonitrile derivative particularly suitable for applications requiring strong electron-accepting properties.
Crystallographic comparison reveals that both compounds maintain similar core planarity, but the dicarbonitrile derivative exhibits enhanced intermolecular interactions due to the polar cyano groups. The parent compound crystallizes with different packing motifs, lacking the distinctive antiparallel dipole arrangements observed in the dicarbonitrile derivative.
| Property | Parent Compound | Dicarbonitrile Derivative |
|---|---|---|
| Molecular Formula | C14H8N4 | C16H6N6 |
| Molecular Weight | 232.24 g/mol | 282.26 g/mol |
| CAS Number | 217-90-3 | 215611-93-1 |
| Melting Point | 310-315°C | Not specified |
| Electron-withdrawing Groups | None | Two cyano groups |
Electronic structure analysis demonstrates that the dicarbonitrile derivative exhibits significantly different frontier molecular orbital characteristics compared to the parent compound. The LUMO energy levels are substantially lowered by the cyano substitution, enhancing the compound's electron-accepting capability and making it particularly attractive for electronic device applications.
The comparative photophysical properties reveal that the dicarbonitrile derivative exhibits modified absorption and emission characteristics due to the extended conjugation and electron-withdrawing effects. These electronic modifications make the compound particularly valuable for applications in organic light-emitting diodes and other electronic devices where precise control of electronic properties is essential.
Coordination chemistry studies indicate that both compounds serve as effective ligands for metal complex formation, but the dicarbonitrile derivative demonstrates enhanced binding affinity due to increased π-acidity. The electron-withdrawing cyano groups strengthen metal-ligand interactions through enhanced π-back-bonding, resulting in more stable coordination complexes with improved photophysical properties.
Properties
IUPAC Name |
pyrazino[2,3-f][1,10]phenanthroline-2,3-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H6N6/c17-7-11-12(8-18)22-16-10-4-2-6-20-14(10)13-9(15(16)21-11)3-1-5-19-13/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYKXFSYCKWNWEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(C=CC=N3)C4=NC(=C(N=C24)C#N)C#N)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H6N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20474668 | |
| Record name | Pyrazino[2,3-f][1,10]phenanthroline-2,3-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20474668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
215611-93-1 | |
| Record name | Pyrazino[2,3-f][1,10]phenanthroline-2,3-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20474668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The core synthetic strategy involves the cyclization of suitable precursor molecules under elevated temperatures, often in the presence of strong acids or bases to facilitate ring closure and formation of the pyrazino ring fused to the phenanthroline system. This method typically requires:
- High temperature conditions to promote intramolecular cyclization.
- Use of strong bases (e.g., potassium hydroxide) or acids to activate functional groups and drive the reaction.
- Multi-step synthesis starting from diaminomaleonitrile or related diamino precursors.
1.2 Nucleophilic Aromatic Substitution (S_NAr)
A key step in the preparation is the nucleophilic aromatic substitution on cyano-substituted heterocycles. This method involves:
- Reacting dicyanopyrazinoquinoxaline intermediates with nucleophiles such as ammonia or amines.
- The substitution occurs at the ipso-position of the cyano groups, enabling the formation of diaminopyrazine intermediates.
- Subsequent oxidation steps (e.g., with DDQ) convert dihydropyrazine intermediates to the fully aromatic pyrazino[2,3-f]phenanthroline-2,3-dicarbonitrile.
1.3 Oxidation and Purification
- Oxidation agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) are used to aromatize the heterocyclic ring system.
- Purification is often carried out by recrystallization, sometimes requiring specific solvents such as 1,4-dioxane for optimal yield and purity.
Industrial Scale Preparation
In industrial settings, the synthesis is scaled up using either continuous flow reactors or batch reactors. Key parameters controlled include:
- Reaction temperature and pressure to optimize yield and minimize by-products.
- Reaction time to allow complete conversion of precursors.
- Use of solvent systems that enable efficient purification and crystallization.
Continuous flow reactors offer advantages in terms of reproducibility and scalability, while batch reactors provide flexibility for reaction condition optimization.
Detailed Research Findings and Experimental Data
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Acylation | Diaminopyrazine + Oxalyl chloride | >85 | Forms key intermediate oxalyl derivative |
| 2 | Chlorination | SOCl2 with catalytic DMF in 1,4-dioxane | High | Produces dichloropyrazine intermediate |
| 3 | Nucleophilic Aromatic Substitution (S_NAr) | Ammonia (29% v/v) in 1,4-dioxane | Moderate to High | Forms diaminopyrazine derivative |
| 4 | Cyclization and Oxidation | DDQ oxidation at controlled temperature | 87-89 | Aromatizes dihydropyrazine to final compound |
| 5 | Purification | Recrystallization in 1,4-dioxane | - | Critical solvent choice for purity |
Note: The solvent 1,4-dioxane is crucial in the early steps for purification and yield optimization; other solvents like THF complicate purification.
Mechanistic Insights
- The initial acylation introduces reactive carbonyl groups that facilitate ring closure.
- Chlorination activates the pyrazine ring for nucleophilic attack.
- The S_NAr reaction replaces cyano groups with amino functionalities, which then undergo cyclization.
- Oxidation with DDQ restores aromaticity, stabilizing the fused heterocyclic system.
- The presence of electron-withdrawing cyano groups stabilizes intermediates and final product.
Summary Table of Preparation Methods
| Preparation Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Cyclization under high temperature | Strong acid/base, elevated temperature | Efficient ring closure | Requires careful temperature control |
| Nucleophilic Aromatic Substitution | Ammonia or amines, 1,4-dioxane solvent | Enables functional group modification | Moderate yields, sensitive to impurities |
| Oxidation with DDQ | DDQ, mild temperature | Aromatizes heterocycle | Requires controlled conditions to avoid overoxidation |
| Industrial Scale Flow/Bath Reactors | Controlled temperature, pressure, solvent | Scalable, reproducible | Requires optimization for purity |
Chemical Reactions Analysis
Types of Reactions: Pyrazino[2,3-f][1,10]phenanthroline-2,3-dicarbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Key Synthetic Routes:
- Cyclization Reactions: Utilization of strong bases or acids.
- Industrial Production: Continuous flow reactors or batch reactors for scalability.
Scientific Research Applications
DICNQ has been investigated for various applications across different fields:
Organic Electronics
- Organic Light-Emitting Diodes (OLEDs): DICNQ serves as an efficient light-emitting material due to its high electron mobility and photoluminescence properties. It acts as a building block in OLED formulations, contributing to enhanced device performance .
- Photovoltaics: The compound is also explored as a photovoltaic material in solar cells, where its electronic properties facilitate effective charge transport.
Coordination Chemistry
- Metal Complexes Formation: DICNQ acts as a bidentate ligand coordinating to metal ions such as palladium(II) and cobalt(II). These complexes exhibit interesting magnetic and luminescent properties, making them suitable for applications in catalysis and materials science .
| Metal Ion | Complex Example | Application Area |
|---|---|---|
| Palladium | [Pd(DICNQ)Cl2] | Catalysis |
| Cobalt | [Co(DICNQ)2Br2] | Luminescent materials |
Catalysis
DICNQ has shown promise as a catalyst in the synthesis of unsymmetrical phthalocyanines. Its presence during the cyclic tetramerization of phthalonitriles promotes the formation of desired products, indicating its potential in organic synthesis methodologies .
Luminescent Complexes
Research has demonstrated that DICNQ-based complexes can exhibit luminescence under UV light. For example, the complex [Co(DICNQ)2Br2] has been studied for its photophysical properties, revealing strong luminescent behavior suitable for optoelectronic applications .
OLED Device Performance
A study on OLEDs incorporating DICNQ showed improved efficiency compared to traditional materials. Devices utilizing this compound achieved higher brightness and stability under operational conditions, highlighting its effectiveness in electronic applications.
Mechanism of Action
The mechanism by which Pyrazino[2,3-f][1,10]phenanthroline-2,3-dicarbonitrile exerts its effects involves its interaction with molecular targets and pathways. The compound's conjugated system allows it to participate in electron transfer processes, making it useful in OLEDs and photovoltaic applications. The specific molecular targets and pathways involved depend on the context of its use, such as the type of reaction or application.
Comparison with Similar Compounds
Structural Polymorphism
Two polymorphs of pyrazino[2,3-f][1,10]phenanthroline-2,3-dicarbonitrile have been reported:
- Orthorhombic polymorph (space group Pnma, Z = 4): Exhibits mirror symmetry, with adjacent molecules oriented at a dihedral angle of 72.02° along the c-axis .
- Monoclinic polymorph (space group P2₁/c, Z = 8): Contains two independent molecules per asymmetric unit, arranged nearly parallel (dihedral angle = 2.48°) . The orthorhombic form dominates in thin-film applications due to its favorable packing for charge transport .
Comparison with Similar Compounds
Structural and Electronic Comparison with Phenanthroline Derivatives
Key Differences :
- Electron-Withdrawing Strength: this compound has a lower electron affinity than HAT-CN but higher than carboxylic acid derivatives, making it ideal for balancing charge transport and emission efficiency in OLEDs .
- Coordination Flexibility: Unlike 1,10-phenanthroline-5,6-dione, this compound forms binuclear metal complexes (e.g., Cu(II)) due to its rigid backbone, whereas dione derivatives favor polymeric structures .
Performance in OLEDs vs. HAT-CN and PEDOT:PSS
| Material | Driving Voltage (V) | Luminescent Efficiency (cd/A) | Solvent Resistance |
|---|---|---|---|
| HAT-CN + this compound | 3.8 | 12.5 | High |
| HAT-CN alone | 4.2 | 9.7 | Moderate |
| PEDOT:PSS | 4.5 | 8.3 | Low |
The addition of this compound to HAT-CN reduces crystallization, enhancing film uniformity and device stability .
TADF Emission vs. Other NIR Emitters
This compound-based emitters achieve superior horizontal orientation (>70%) via intramolecular hydrogen bonding, critical for outcoupling efficiency in non-doped OLEDs .
Biological Activity
Pyrazino[2,3-f][1,10]phenanthroline-2,3-dicarbonitrile (DICNQ) is a compound of significant interest in medicinal chemistry and materials science due to its unique structural properties and potential biological activities. This article explores the biological activity of DICNQ, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Structural Characteristics
DICNQ features a large conjugated system with multiple coordination sites, making it suitable for forming metal-organic complexes. The compound's structure includes a phenanthroline ring and cyano groups that enhance its electron-withdrawing properties, which are crucial for its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of DICNQ. For instance, a study reported that DICNQ exhibited micromolar activity against several cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and B16F10 (melanoma) with IC50 values around 10 µM . The compound's ability to intercalate DNA and disrupt cellular processes is believed to contribute to its anticancer effects.
The mechanism by which DICNQ exerts its biological effects is primarily through the generation of reactive oxygen species (ROS) and the induction of apoptosis in cancer cells. The compound's interaction with cellular components leads to oxidative stress, which is a known pathway for triggering programmed cell death .
Antimicrobial Activity
In addition to its anticancer properties, DICNQ has shown promise as an antimicrobial agent. Research indicates that compounds containing similar structural motifs can inhibit the growth of various bacterial strains. While specific data on DICNQ's antimicrobial efficacy is limited, its structural analogs have demonstrated significant activity against pathogens .
Case Studies
Photophysical Properties
DICNQ has been studied for its photophysical properties, particularly in the context of light-emitting devices. The compound exhibits high photoluminescence quantum yields and can be tuned for color emission by altering its electronic environment through donor-acceptor interactions . These properties may also enhance its visibility in biological assays.
Coordination Chemistry
DICNQ serves as an effective ligand for forming metal complexes that display enhanced biological activities. For example, complexes with iridium have been synthesized using DICNQ as a ligand, showcasing improved luminescent properties and potential applications in phototherapy .
Q & A
Q. How is the crystal structure of pyrazino[2,3-f][1,10]phenanthroline-2,3-dicarbonitrile determined, and what are its key crystallographic parameters?
Methodological Answer: The crystal structure is resolved using single-crystal X-ray diffraction (SC-XRD) with a Bruker SMART CCD diffractometer (MoKα radiation, λ = 0.71073 Å). Key parameters include:
- Space group : Orthorhombic Pnma (Hall symbol: -P 2ac 2n)
- Unit cell dimensions :
- Å, Å, Å
- Volume ų, , density Mg/m³
- Refinement : Full-matrix least-squares on , , (for ) .
Hydrogen atoms are positioned geometrically and refined isotropically.
Q. What synthetic routes are employed to prepare this compound derivatives for coordination chemistry?
Methodological Answer: The ligand is synthesized via cyclization reactions of precursor phenanthroline derivatives with cyanating agents. For metal complexes (e.g., Cu(I/II) or Zn(II)):
- Step 1 : Dissolve the ligand and metal halide (e.g., CuBr) in a mixed solvent (e.g., methyl ethyl ketone/DMF).
- Step 2 : Introduce ancillary ligands (e.g., triphenylphosphine) to modulate coordination geometry.
- Step 3 : Slow evaporation yields crystals for SC-XRD validation. Intramolecular hydrogen bonds between the ligand’s pyridine N and aryl H enhance rigidity .
Q. How does this compound contribute to luminescent materials?
Methodological Answer: The compound’s planar, electron-deficient core enables aggregation-induced delayed fluorescence (AIDF) and thermally activated delayed fluorescence (TADF). Key steps:
- Photophysical characterization : Measure emission spectra in solution (e.g., toluene) and solid-state (neat films).
- PLQY optimization : Introduce bulky donors (e.g., spiro-fluorene) to suppress aggregation-caused quenching.
- OLED integration : Fabricate non-doped devices with ITO/PEDOT:PSS/emissive layer/TPBi/LiF/Al. Reported NIR emissions: 692–710 nm with external quantum efficiency (EQE) up to 1.9% .
Advanced Research Questions
Q. How can researchers resolve contradictions in polymorphic data for this compound?
Methodological Answer: Polymorph-dependent properties (e.g., emission efficiency) arise from packing differences. To address discrepancies:
Structural validation : Compare SC-XRD data (e.g., orthorhombic vs. monoclinic forms) to identify deviations in cyano group planarity (<0.18 Å in orthorhombic vs. <0.04 Å in monoclinic) .
Thermal analysis : Use TGA/DSC to assess stability differences between polymorphs.
Q. What strategies optimize the horizontal dipole orientation of TADF emitters based on this compound?
Methodological Answer: Horizontal orientation (>70% dipole alignment) is critical for OLED efficiency. Strategies:
- Donor design : Use planar triarylamines (e.g., α-NDPA, β-NDPA) to enhance molecular rigidity via intramolecular H-bonding .
- Film characterization : Employ angle-dependent photoluminescence (ADPL) and grazing-incidence XRD to quantify orientation.
- Device testing : Compare EQE of doped vs. non-doped architectures; non-doped systems often outperform due to suppressed exciton diffusion .
Q. How can computational methods guide the design of this compound derivatives for NIR-II emission?
Methodological Answer:
DFT/TD-DFT calculations :
- Optimize geometry at the B3LYP/6-31G(d) level.
- Calculate excited-state properties (ΔE_ST < 0.3 eV for efficient TADF).
Charge-transfer analysis : Map HOMO/LUMO distributions to tailor donor-acceptor strength.
Screening : Use virtual libraries of triarylamine donors to predict redshifted emissions (>800 nm) .
Q. What experimental precautions are necessary when studying copper complexes of this compound?
Methodological Answer:
- Air sensitivity : Perform syntheses under inert atmosphere (N₂/Ar) due to Cu(I) oxidation.
- Crystallization : Use mixed solvents (e.g., CH₃CN/CH₂Cl₂) to stabilize dinuclear structures (e.g., [Cu₂(dppeO₂)(ligand)₂Br₄]).
- Spectroscopic validation : Confirm oxidation state via XPS and EPR. Cu(II) complexes exhibit d-d transitions in UV-vis (500–700 nm) .
Q. Data Contradiction Analysis
Q. Why do emission efficiencies vary between solution and solid-state for this compound derivatives?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
